[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate
Description
[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butylcarbamoylamino group, an oxoethyl group, a cyanophenyl group, and a sulfanylbenzoate group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
[2-(tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-21(2,3)24-20(27)23-18(25)13-28-19(26)15-9-5-7-11-17(15)29-16-10-6-4-8-14(16)12-22/h4-11H,13H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVOARQSCFEZCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC(=O)COC(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of tert-butyl isocyanate with an appropriate amine to form the tert-butylcarbamoylamino group. This intermediate is then reacted with an oxoethyl compound under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as column chromatography or recrystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles or electrophiles in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study enzyme interactions and protein binding. Its functional groups can interact with biological molecules, providing insights into biochemical pathways and mechanisms.
Medicine
In medicine, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate could be investigated for its potential therapeutic properties. Researchers may explore its effects on cellular processes and its potential as a drug candidate for treating various diseases.
Industry
In the industrial sector, this compound may be utilized in the development of new materials or as a precursor for manufacturing other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate involves its interaction with specific molecular targets. The compound’s functional groups can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [2-(Tert-butylcarbamoylamino)-2-oxoethyl] benzoate
- [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-methylphenyl)sulfanylbenzoate
- [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-chlorophenyl)sulfanylbenzoate
Uniqueness
Compared to similar compounds, [2-(Tert-butylcarbamoylamino)-2-oxoethyl] 2-(2-cyanophenyl)sulfanylbenzoate stands out due to the presence of the cyanophenyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules, making it a unique and valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
